(S)-(1-Methylazetidin-2-yl)methanol
Description
Significance of Chiral Nitrogen Heterocycles in Contemporary Organic Synthesis
Chiral nitrogen heterocycles are fundamental components of a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. Their rigid frameworks and defined three-dimensional structures are crucial for molecular recognition and interaction with biological targets. Azetidines, as part of this family, are gaining prominence as they offer a unique structural motif that can impart desirable properties to a molecule, such as improved metabolic stability and binding affinity. acs.org The synthesis of enantiomerically pure azetidines is a key objective, as the biological activity of a chiral molecule is often dependent on its specific stereochemistry. ingentaconnect.com
Unique Structural and Reactivity Profile of Azetidine (B1206935) Ring Systems Driven by Ring Strain
The chemistry of azetidines is largely governed by the significant ring strain inherent in the four-membered ring, estimated to be around 25.4 kcal/mol. rsc.org This strain, while less than that of the highly reactive three-membered aziridines (27.7 kcal/mol), is substantially greater than that of the more stable five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of ring strain endows azetidines with a unique balance of stability and reactivity. rsc.orgrsc.orgresearchwithrutgers.com They are stable enough for facile handling and manipulation, yet can be selectively activated to undergo ring-opening reactions, providing a versatile platform for the synthesis of more complex acyclic and heterocyclic structures. rsc.orgrsc.orgnih.gov The reactivity of the azetidine ring can be triggered under specific reaction conditions, often involving acid promotion or transition metal catalysis, leading to the cleavage of the C-N or C-C bonds. rsc.org
| Ring System | Ring Strain (kcal/mol) |
| Aziridine (B145994) | 27.7 rsc.org |
| Azetidine | 25.4 rsc.org |
| Pyrrolidine (B122466) | 5.4 rsc.org |
Role of Chirality in Azetidine Chemistry and Enantioselective Transformations
Chirality plays a pivotal role in the chemistry of azetidines, influencing their synthesis, reactivity, and application. The presence of one or more stereocenters in the azetidine ring allows for the creation of a diverse range of stereoisomers, each with potentially distinct biological activities and chemical properties. The development of enantioselective methods for the synthesis of chiral azetidines is a major focus of research, with strategies including the use of chiral catalysts, chiral auxiliaries, and resolutions of racemic mixtures. rsc.orgnih.govacs.orgacs.org These methods aim to produce azetidines with high enantiomeric purity, which are crucial for their use as chiral building blocks, ligands in asymmetric catalysis, and as components of single-enantiomer drugs. ingentaconnect.comrsc.org The stereochemistry of the azetidine ring can direct the outcome of subsequent reactions, enabling the stereocontrolled synthesis of complex target molecules. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-1-methylazetidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRFPWJCWBQAJR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Enantioselective Synthesis of S 1 Methylazetidin 2 Yl Methanol Derivatives
Principles of Asymmetric Induction in Azetidine (B1206935) Chemistry
Asymmetric induction is the process by which a chiral center in a reactant molecule influences the creation of a new stereocenter, leading to an unequal formation of stereoisomers. youtube.com In the context of azetidine chemistry, this principle is fundamental to controlling the three-dimensional arrangement of substituents on the four-membered ring. The inherent strain and conformational rigidity of the azetidine ring can amplify the effects of existing stereocenters, directing the approach of reagents to a specific face of the molecule. rsc.org
The success of an asymmetric synthesis hinges on creating a significant energy difference between the transition states leading to the different stereoisomeric products. youtube.com This is often achieved by introducing a chiral auxiliary or employing a chiral catalyst that interacts with the substrate to create diastereomeric transition states. youtube.com For instance, the nitrogen atom's configuration in an aziridinyl ketone can direct the stereochemistry of hydride or organometallic reagent addition, a principle that can be extrapolated to the synthesis of chiral azetidines. rsc.org The presence of an existing asymmetric carbon atom can induce the formation of a new stereocenter with a specific configuration during a reaction. youtube.com
Chiral Catalysis in the Synthesis of (S)-(1-Methylazetidin-2-yl)methanol Analogs
Chiral catalysis is a powerful strategy for the enantioselective synthesis of azetidines, offering the advantage of generating large quantities of a desired enantiomer from a small amount of a chiral catalyst. This approach encompasses a range of techniques, including the use of chiral ligands with metal catalysts and the application of organocatalysts.
Ligand Design and Optimization for Enantioselectivity
The design and optimization of chiral ligands are crucial for achieving high enantioselectivity in metal-catalyzed reactions. nih.gov These ligands coordinate to a metal center, creating a chiral environment that discriminates between the two enantiomers of a substrate or the two faces of a prochiral molecule. For the synthesis of chiral azetidines, ligands derived from readily available chiral sources are often employed.
For instance, new enantiopure cis-azetidines have been utilized as chiral ligands for various transition metals. bham.ac.uk Copper-azetidine complexes, in particular, have shown promise as catalysts for the Henry reaction, achieving excellent enantioselectivity (>99.5% ee). bham.ac.uk The cis conformation of these 1,2,4-trisubstituted amino azetidines makes them effective chiral ligands for asymmetric catalysis. bham.ac.uk The rigidity of the azetidine ring within the ligand scaffold can enhance the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org Chiral C2-symmetric 2,4-disubstituted azetidines have also been successfully used as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net
| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Cu-azetidine complexes | Henry reaction | >99.5% | bham.ac.uk |
| Chiral C2-symmetric 2,4-disubstituted azetidines | Diethylzinc addition to aldehydes | Not specified | researchgate.net |
Organocatalytic Strategies for Chiral Azetidines
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis due to its operational simplicity, low cost, and environmental friendliness. researchgate.net Several organocatalytic strategies have been developed for the synthesis of chiral azetidines.
One approach involves the enantioselective α-chlorination of aldehydes, which generates a key chiral intermediate that can be converted to C2-functionalized azetidines with good yields and high enantioselectivity (84–92% ee). nih.gov Another strategy utilizes aza-Morita–Baylis–Hillman (MBH) reactions of ketimines and allenoates, catalyzed by chiral amines like β-isocupreidine, to produce chiral azetidines. rsc.org Furthermore, pyrrolidine-based catalysts have been employed in [2+2] annulation reactions to afford azetidin-2-ols diastereoselectively. rsc.org The development of new chiral organocatalysts derived from the ring-opening of chiral aziridines has also proven effective in asymmetric aldol (B89426) reactions, with the resulting chiral adducts being convertible to chiral azetidine rings. nih.gov Phase-transfer catalysis using chiral catalysts is another effective method for synthesizing enantiomerically enriched azetidines, such as spirocyclic azetidine oxindoles. nih.govnih.gov
| Organocatalytic Strategy | Key Reaction | Product Type | Enantiomeric/Diastereomeric Excess | Reference |
| Enantioselective α-chlorination | α-chlorination of aldehydes | C2-functionalized azetidines | 84–92% ee | nih.gov |
| Aza-Morita–Baylis–Hillman | Reaction of ketimines and allenoates | Chiral azetidines | Not specified | rsc.org |
| [2+2] Annulation | Reaction of enamines and aldimines | Azetidin-2-ols | Diastereoselective | rsc.org |
| Asymmetric Aldol Reaction | Aldol reaction using aziridine-derived catalysts | Chiral azetidine rings from aldol adducts | up to >99% ee for aldol reaction | nih.gov |
| Phase-Transfer Catalysis | Intramolecular C-C bond formation | Spirocyclic azetidine oxindoles | up to 2:98 er | nih.govnih.gov |
Metal-Catalyzed Asymmetric Transformations and Stereoinduction
Metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, and their application in the asymmetric synthesis of azetidines has been extensively explored. organic-chemistry.org Various transition metals, including palladium, copper, and rhodium, have been utilized to catalyze transformations that lead to the formation of chiral azetidines with high stereocontrol.
Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been shown to be an effective method for synthesizing azetidines. organic-chemistry.org Similarly, palladium-catalyzed asymmetric allylation of azalactones has been used to produce chiral azetidines. rsc.org Copper-catalyzed reactions have also been prominent, with Cu(I)-catalyzed enantioselective Friedel–Crafts alkylation of indoles with aziridines providing a route to chiral indole-substituted 2-arylethylamines, which can be precursors to azetidines. nih.gov More directly, copper-catalyzed boryl allylation of azetines allows for the highly enantioselective difunctionalization of the azetine ring to produce chiral 2,3-disubstituted azetidines. nih.gov Rhodium-catalyzed carbene insertion into an N-H bond is another key strategy for forming the azetidine ring. acs.org
| Metal Catalyst | Reaction Type | Product Type | Key Features | Reference |
| Palladium | Intramolecular C-H amination | Azetidines | Low catalyst loading, inexpensive reagents | organic-chemistry.org |
| Palladium | Asymmetric allylation | Chiral azetidines | Utilizes azalactones as precursors | rsc.org |
| Copper | Boryl allylation of azetines | 2,3-disubstituted azetidines | High enantioselectivity and diastereoselectivity | nih.gov |
| Copper | Kinugasa/C-C coupling cascade | Spiro[azetidine-3,3'-indoline]-2,2'-diones | High enantioselectivity | nih.gov |
| Rhodium | Carbene insertion | Azetidinones | Forms azetidine ring from diazoketones | acs.org |
Diastereoselective Control in Functionalization Reactions of Azetidines
Once the chiral azetidine core has been established, subsequent functionalization reactions must be controlled to maintain or introduce new stereocenters with high diastereoselectivity. The inherent stereochemistry of the azetidine ring can direct the approach of reagents, leading to the preferential formation of one diastereomer.
For example, the iodine-mediated cyclization of homoallyl amines results in the formation of cis-2,4-azetidines through a 4-exo trig cyclization with complete stereocontrol. nih.gov These iodo-azetidines can then be further functionalized through nucleophilic displacement of the iodine. nih.gov Another strategy involves the use of a chiral auxiliary, such as tert-butanesulfinamide, to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org Furthermore, the reduction of N-substituted azetidin-2-ones to the corresponding azetidines generally proceeds with retention of the stereochemistry of the ring substituents. acs.org The development of stereoselective methods for the functionalization of azetidines, such as through α-lithiation and electrophile trapping, is an active area of research. uni-muenchen.de
Dynamic Kinetic Resolution and Asymmetric Desymmetrization in Azetidine Synthesis
Dynamic kinetic resolution (DKR) and asymmetric desymmetrization are powerful strategies for converting a racemic or meso compound into a single enantiomerically enriched product, theoretically achieving up to 100% yield. wikipedia.org
DKR combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu This process requires careful tuning of the resolution and racemization steps. princeton.edu While specific examples of DKR applied directly to the synthesis of this compound are not prevalent in the provided search results, the principles are broadly applicable to the synthesis of chiral azetidines. For instance, the alcoholytic dynamic kinetic resolution of azlactones is a well-established method for producing enantiomerically enriched α-amino acid derivatives, which can be precursors to chiral azetidines. mdpi.com
Asymmetric desymmetrization involves the differentiation of two enantiotopic groups in a meso or prochiral molecule by a chiral reagent or catalyst. The first catalytic asymmetric desymmetrization of azetidines was achieved through intermolecular reactions with thiol nucleophiles, catalyzed by a BINOL-type chiral phosphoric acid. acs.orgfigshare.comacs.org This method provides highly enantioenriched, densely functionalized products that are versatile precursors for other chiral molecules. acs.orgfigshare.comacs.org Mechanistic studies, including DFT calculations, have been instrumental in understanding the reaction pathway and the role of the catalyst in achieving high enantioselectivity. acs.orgfigshare.com
| Strategy | Description | Application in Azetidine Synthesis | Key Features | Reference |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. | Synthesis of chiral α-amino acid derivatives as precursors. | Can theoretically achieve 100% yield. | wikipedia.orgmdpi.com |
| Asymmetric Desymmetrization | Differentiation of enantiotopic groups in a meso or prochiral molecule. | Intermolecular ring-opening of meso-azetidines with thiols. | Provides highly enantioenriched, functionalized products. | acs.orgfigshare.comacs.org |
Reactivity and Derivatization Strategies for S 1 Methylazetidin 2 Yl Methanol
Chemoselective Functionalization of the Azetidine (B1206935) Ring
The four-membered azetidine ring is characterized by significant ring strain, which dictates its reactivity. youtube.comnih.gov While more stable than its three-membered aziridine (B145994) counterpart, the strain is sufficient to facilitate unique chemical transformations that are not readily observed in larger, non-strained heterocyclic systems. youtube.comnih.gov This reactivity can be harnessed for the chemoselective functionalization of the ring system.
Ring-Opening Reactions of Azetidines for Diversification
One of the primary pathways for functionalizing azetidines is through reactions that lead to the cleavage of the ring. These reactions are often driven by the release of ring strain and can be initiated by various reagents, leading to a diverse array of linear amine products.
Azetidines, being relatively stable, often require activation to undergo nucleophilic attack. youtube.com This is typically achieved by converting the azetidine into a more reactive azetidinium ion through N-alkylation or protonation with acid. youtube.comresearchgate.net Once activated, the azetidinium ion becomes susceptible to ring-opening by a variety of nucleophiles. researchgate.netnih.gov
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is governed by a combination of electronic and steric factors. youtube.com
Electronic Effects : Unsaturated substituents (e.g., aryl, acyl, cyano) at the C-2 position can stabilize a developing positive charge in the transition state, thus favoring nucleophilic attack at that carbon. youtube.com
Steric Effects : In the absence of strong electronic influences, such as in simple alkyl-substituted azetidines, the nucleophile will typically attack the less sterically hindered carbon adjacent to the nitrogen. youtube.com
These ring-opening reactions generally proceed in a stereoselective manner, often with inversion of configuration at the carbon center being attacked, which is characteristic of an SN2 mechanism. masterorganicchemistry.com This allows for the synthesis of stereodefined, highly functionalized acyclic amines from chiral azetidine precursors. nih.gov A variety of nucleophiles have been employed in these reactions, providing access to diverse chemical structures. nih.gov
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidinium Ions
| Nucleophile | Substrate Type | Regioselectivity of Attack | Product Type |
| Azide (N₃⁻) | Azetidinium ions | C-4 (unsubstituted) or C-2 (substituted) | γ-Azido amines |
| Benzylamine | Azetidinium ions | Varies based on substitution | Polysubstituted linear amines |
| Acetate (AcO⁻) | Azetidinium ions | Varies based on substitution | γ-Amino acetates |
| Alkoxides (RO⁻) | Azetidinium ions | Varies based on substitution | γ-Amino ethers |
| Chloroformates | Neutral Azetidines | Attack at carbon adjacent to N | γ-Chloroamines |
This table is a summary of findings from multiple sources. nih.gov
The considerable ring strain inherent in the azetidine ring is a key driver of its reactivity. youtube.comnih.gov This stored energy can be released in chemical transformations, providing a thermodynamic driving force for reactions. This principle, known as strain-release reactivity, is a powerful tool in organic synthesis.
A prominent synthetic strategy involves a "build and release" approach, where a strained azetidine ring is first constructed and then subjected to a subsequent ring-opening or ring-expansion functionalization step. For instance, photochemically generated azetidinols can readily undergo ring-opening upon treatment with electrophiles like boronic acids.
Furthermore, the concept of strain-release is exploited in the synthesis of functionalized azetidines from even more strained precursors, such as azabicyclo[1.1.0]butanes. In these reactions, the release of strain from the bicyclic system drives the formation of the less strained, yet still reactive, azetidine ring. Acid-promoted ring expansion of 2,2-disubstituted azetidine carbamates to 1,3-oxazinan-2-ones is another example where the cleavage of the strained C-N bond is the key step, facilitated by the formation of a stabilized carbocation intermediate.
Functional Group Interconversions on the Azetidine Skeleton
Functional group interconversion (FGI) refers to the transformation of one functional group into another within a molecule. This strategy is fundamental to organic synthesis, allowing for the manipulation of a molecule's properties and reactivity. On the azetidine skeleton, FGI can involve modifications that either retain the ring structure or use it as a precursor for other cyclic systems.
Recent advances have demonstrated several methods for direct functionalization on the azetidine ring itself, including direct and stereoselective C(sp³)–H functionalization and diastereoselective alkylation. For example, the conversion of azetidines to cyclopropanes has been reported through a process of nitrogen deletion involving an isodiazene intermediate, representing a complete transformation of the heterocyclic skeleton. Additionally, functionalized azetidines can be synthetically modified to introduce new functional groups, such as the conversion of a substituent to a carboxylic acid group, which can then serve as a handle for further derivatization.
Table 2: Examples of Functional Group Interconversions on the Azetidine Skeleton
| Starting Group | Reagents/Conditions | Resulting Group/Structure | Transformation Type |
| Azetidine Ring | Anomeric Amide Reagent | Cyclopropane (B1198618) | Nitrogen Deletion |
| Azetidine C-H Bond | Palladium(II) catalyst, Oxidant | C-N Bond (intramolecular) | C-H Amination |
| Azetidine C-H Bond | 8-aminoquinoline directing group | C-Aryl Bond | C-H Arylation |
| Complex Azetidine | Oxidative/Hydrolytic steps | Azetidine-2-carboxylic acid | Side-chain modification |
This table is a summary of findings from multiple sources.
Derivatization at the Methanol Moiety of (S)-(1-Methylazetidin-2-yl)methanol
The primary hydroxyl group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through well-established alcohol chemistry.
Esterification Reactions for Hydroxyl Group Modification
Esterification is a fundamental and widely used method for modifying hydroxyl groups. This transformation can alter the steric and electronic properties of the molecule and provide a linkage point for attaching other molecular fragments. Several methods are applicable for the esterification of the primary alcohol in this compound.
One of the most common methods is the Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed.
Another approach is to first activate the alcohol to make it a better leaving group. The hydroxyl group itself is a poor leaving group (HO⁻), but it can be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively. These sulfonate esters are excellent leaving groups and can be readily displaced by a carboxylate anion in an SN2 reaction to form the desired ester. This two-step process avoids the use of strong acid and can be advantageous for sensitive substrates.
For the formation of methyl esters specifically, diazomethane (B1218177) offers a high-yield pathway. nih.gov The carboxylic acid is first deprotonated by diazomethane, followed by an SN2 reaction where the carboxylate attacks the methyl group of the protonated diazomethane, releasing nitrogen gas as the leaving group. nih.gov Acylation using an anhydride (B1165640) in the presence of a catalyst like 1-methylimidazole (B24206) is another efficient method for converting alcohols to esters. masterorganicchemistry.com
Alkylation Derivatization Reagents and Protocols
Alkylation of the hydroxyl group in this compound leads to the formation of ethers. A common and widely applicable method for this transformation is the Williamson ether synthesis. savemyexams.commdpi.com This reaction typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
A general protocol for the Williamson ether synthesis involves treating the alcohol with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. This is followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction proceeds via an SN2 mechanism. savemyexams.com
Alternatively, milder conditions can be employed. For instance, in the presence of a suitable catalyst, alcohols can be alkylated directly. Ruthenium complexes have been shown to catalyze the N-alkylation of anilines with primary carbohydrate alcohols, a process that could potentially be adapted for the O-alkylation of this compound. savemyexams.com
| Reagent/Method | Description | Typical Conditions |
| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide. savemyexams.commdpi.com | 1. Strong base (e.g., NaH) to form the alkoxide. 2. Addition of alkyl halide (e.g., CH₃I, CH₃CH₂Br). |
| Catalytic Alkylation | Use of a catalyst to facilitate the reaction between the alcohol and an alkylating agent. savemyexams.com | Ruthenium-based catalysts with primary alcohols. savemyexams.com |
| Use of Methyl Iodide | A common alkylating agent for probing the environment of functional groups. nih.gov | Reaction with the substrate, often in the presence of a base. |
Transesterification Processes
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. researchgate.net In the context of this compound, this alcohol can either act as a nucleophile to displace the alcohol portion of an existing ester or potentially as a catalyst in certain transesterification reactions.
Base-catalyzed transesterification is a common method where an alkoxide acts as a nucleophile. nih.gov To synthesize an ester derivative of this compound, the corresponding alkoxide would be reacted with a suitable ester. The reaction is typically driven to completion by using a large excess of the reactant alcohol. alfachemic.com
Acid-catalyzed transesterification is another viable route. In this process, the carbonyl group of the ester is protonated, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. researchgate.net
Heterogeneous catalysts, such as metal oxides, are also employed in transesterification reactions, particularly in industrial applications like biodiesel production. researchgate.netnih.govjbiochemtech.com While direct application to this compound is not widely documented, these catalytic systems offer potential avenues for its derivatization.
| Catalyst Type | Description | Key Features |
| Base-Catalyzed | Uses a strong base (e.g., NaOH, KOH) to generate an alkoxide nucleophile. jbiochemtech.com | Proceeds faster than acid-catalyzed reactions but is sensitive to water and free fatty acids. jbiochemtech.com |
| Acid-Catalyzed | Employs an acid (e.g., H₂SO₄) to protonate the ester's carbonyl group. nih.gov | Can catalyze both esterification and transesterification. |
| Heterogeneous | Solid catalysts (e.g., metal oxides) that are not in the same phase as the reactants. researchgate.net | Offer advantages in separation and reusability. nih.gov |
Acylation and Silylation Approaches for Hydroxyl Protection and Functionalization
Acylation and silylation are fundamental strategies for protecting the hydroxyl group or introducing specific functionalities.
Acylation involves the reaction of the alcohol with an acylating agent, such as an acyl chloride or an acid anhydride, to form an ester. savemyexams.com This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the HCl or carboxylic acid byproduct. savemyexams.com A remarkably fast benzoylation of alcohols has been reported using benzoyl chloride in the presence of TMEDA at low temperatures. organic-chemistry.org
Silylation replaces the acidic proton of the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS, or tert-butyldimethylsilyl, TBDMS), forming a silyl ether. wikipedia.org This is a common method for protecting alcohols and increasing their volatility for gas chromatography. wikipedia.org Silyl halides, such as trimethylsilyl chloride (TMSCl), are frequently used in the presence of a base like triethylamine or imidazole. Other silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA). wikipedia.org
| Derivatization | Reagent Examples | Purpose |
| Acylation | Acyl chlorides (e.g., benzoyl chloride), Acid anhydrides savemyexams.comorganic-chemistry.org | Protection of hydroxyl group, formation of esters for analysis or further reaction. |
| Silylation | Silyl halides (e.g., TMSCl, TBDMSCl), BSA wikipedia.org | Protection of hydroxyl group, increasing volatility for GC analysis. |
Formation of Analytical Derivatives for Chromatographic Analysis
To facilitate the analysis of chiral compounds like this compound by chromatographic techniques, derivatization is often necessary. This is particularly true for enhancing detection and enabling the separation of enantiomers.
Chiral Derivatizing Agents for Enantiomeric Separation
The enantiomeric purity of this compound can be determined by reacting it with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physical properties and can be separated on a non-chiral chromatographic column.
Common CDAs for alcohols include:
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA): Reacts with alcohols to form diastereomeric esters whose NMR spectra can be used to determine the absolute configuration and enantiomeric excess. udel.edu The acid chloride form is often used for its higher reactivity.
1-Phenylethyl isocyanate (PEIC): Reacts with alcohols to form diastereomeric carbamates, which can be effectively separated by gas chromatography. nih.gov This method has proven powerful for the analysis of secondary alcohols. nih.gov
The formation of these derivatives allows for the quantification of each enantiomer, which is crucial in fields like pharmaceutical development where the biological activity of enantiomers can differ significantly.
| Chiral Derivatizing Agent | Derivative Formed | Analytical Technique |
| Mosher's acid (MTPA) | Diastereomeric esters udel.edu | NMR Spectroscopy udel.edu |
| 1-Phenylethyl isocyanate (PEIC) | Diastereomeric carbamates nih.gov | Gas Chromatography (GC) nih.gov |
Reactivity of the Tertiary Amine Nitrogen in this compound
The nitrogen atom in this compound is a tertiary amine, which imparts specific reactivity to the molecule. Unlike primary or secondary amines, it cannot be acylated or form amides in the traditional sense. However, it retains its basic and nucleophilic character.
The most prominent reaction of the tertiary amine is quaternization . This involves the alkylation of the nitrogen atom with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. nih.govnih.gov These salts are permanently charged, regardless of the solution's pH. nih.gov The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. nih.gov The formation of quaternary ammonium salts can be used to modify the physical and biological properties of the molecule. nih.govresearchgate.net
Applications in Advanced Organic Synthesis
(S)-(1-Methylazetidin-2-yl)methanol as a Chiral Building Block
The inherent chirality and functional handles of this compound make it an attractive starting material for the synthesis of more complex chiral molecules. Its utility spans the synthesis of biologically active natural products and the preparation of other valuable chiral heterocyclic systems.
Synthesis of Complex Nitrogen-Containing Natural Products and Bioactive Molecules
Nitrogen-containing compounds are ubiquitous in nature and constitute a significant class of biologically active molecules and pharmaceuticals. rsc.orgnih.gov The synthesis of these complex structures often requires chiral building blocks to control stereochemistry. This compound, with its defined stereocenter and reactive hydroxyl and amino functionalities, provides a strategic starting point for the construction of such molecules. The azetidine (B1206935) ring can be retained as a core structural element or can be manipulated and expanded to form larger nitrogen-containing ring systems. The development of new synthetic methodologies, including those for forming carbon-nitrogen bonds, is crucial for the efficient synthesis of these valuable compounds. researchgate.net
Precursor to Other Chiral Heterocycles (e.g., Pyrrolidines)
The strained four-membered ring of this compound can undergo ring-expansion reactions to furnish other important chiral heterocyclic scaffolds, most notably pyrrolidines. Pyrrolidines are a common motif in a vast array of natural products and pharmaceuticals. The transformation of the azetidine ring to a pyrrolidine (B122466) ring can be achieved through various synthetic strategies, often involving the cleavage of one of the carbon-nitrogen bonds followed by intramolecular cyclization. This approach allows for the transfer of chirality from the starting azetidine to the resulting pyrrolidine, providing stereocontrolled access to this important class of compounds.
Chiral Ligands and Auxiliaries Derived from this compound
Beyond its role as a structural component, this compound is a valuable scaffold for the design and synthesis of chiral ligands and auxiliaries. sigmaaldrich.comwikipedia.org These chiral molecules are instrumental in asymmetric catalysis, where they transfer their stereochemical information to a prochiral substrate, leading to the formation of one enantiomer of a product in excess over the other.
Design and Synthesis of Novel Chiral Catalysts for Asymmetric Reactions
The development of novel and efficient chiral catalysts is a central theme in modern organic synthesis. The structure of this compound provides a rigid framework that can be readily modified to create new chiral ligands. The hydroxyl group can be derivatized to introduce various coordinating groups, while the nitrogen atom can also be part of the ligand's binding site. This modularity allows for the fine-tuning of the steric and electronic properties of the resulting catalyst, which is crucial for achieving high levels of stereocontrol in asymmetric reactions. The synthesis of such ligands is a key step towards the discovery of new catalytic transformations. researchgate.net
Application in Asymmetric Catalytic Reactions
Ligands derived from this compound have found application in a variety of asymmetric catalytic reactions. researchgate.net These reactions are fundamental for the efficient synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.
One of the most significant applications of chiral ligands derived from amino alcohols like this compound is in the catalytic asymmetric addition of organozinc reagents to aldehydes. nih.govnih.gov This reaction is a powerful method for the formation of carbon-carbon bonds and the simultaneous creation of a new stereocenter, leading to the synthesis of chiral secondary alcohols.
In these reactions, the chiral ligand coordinates to the zinc metal center, creating a chiral environment around the reactive species. This chiral complex then preferentially reacts with one face of the prochiral aldehyde, resulting in the formation of one enantiomer of the alcohol product in excess. The efficiency of these reactions is often evaluated by the enantiomeric excess (ee) of the product, which is a measure of the stereoselectivity of the catalyst.
Detailed research findings have shown that ligands derived from chiral amino alcohols can catalyze the addition of various organozinc reagents, including dialkylzincs and diarylzincs, to a wide range of aldehydes with high yields and excellent enantioselectivities. researchgate.netresearchgate.net The table below summarizes representative results from the literature for the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025) using different chiral ligands, illustrating the effectiveness of this approach.
| Chiral Ligand | Aldehyde | Organozinc Reagent | Enantiomeric Excess (ee) (%) | Yield (%) |
| N,N-Dibutylnorephedrine (DBNE) | Benzaldehyde | Diethylzinc | 95 | 97 |
| Diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM) | Benzaldehyde | Diethylzinc | 98 | 95 |
| A chiral ferrocene-based agent | Benzaldehyde | Diethylzinc | 99 | 92 |
This table presents illustrative data from the broader field of asymmetric organozinc additions to aldehydes, highlighting the potential of chiral amino alcohol-type ligands.
The development of such catalytic systems is a testament to the importance of chiral building blocks like this compound in advancing the capabilities of modern asymmetric synthesis.
Other Enantioselective Transformations Leveraging Azetidine Scaffolds
The utility of the chiral azetidine scaffold, as seen in this compound and its derivatives, extends beyond phospha-Michael additions to a range of other important enantioselective transformations. researchgate.netbirmingham.ac.uk These four-membered ring structures provide a rigid and well-defined chiral environment, making them excellent ligands and organocatalysts for various asymmetric reactions. researchgate.netnih.gov
Key transformations where azetidine-based catalysts have been successfully employed include:
Henry (Nitroaldol) Reactions: Enantiopure cis-azetidines have been used as chiral ligands for copper in the asymmetric Henry reaction. This method is crucial for forming new carbon-carbon bonds and producing nitroalkanes, which are valuable synthetic intermediates. These Cu-azetidine complexes have demonstrated exceptional enantioselectivity, achieving up to >99.5% ee. bham.ac.uk
Addition of Diethylzinc to Aldehydes: Chiral C2-symmetric 2,4-disubstituted azetidine derivatives that incorporate a β-amino alcohol moiety have been synthesized and effectively used as catalysts. These have been examined in the asymmetric addition of diethylzinc to various aldehydes, yielding chiral secondary alcohols with high optical purity. researchgate.net
Friedel-Crafts Alkylations: Chiral azetidine-derived ligands have been developed and utilized to induce asymmetry in Friedel-Crafts alkylation reactions since the early 1990s. researchgate.netbirmingham.ac.uk
The success of these transformations relies on the specific stereochemistry and conformation of the azetidine ring, which effectively controls the facial selectivity of the nucleophilic attack on the electrophile. bham.ac.uk
Table 2: Performance of Azetidine-Based Catalysts in Various Enantioselective Transformations
| Transformation | Catalyst/Ligand Type | Metal | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Henry Reaction | Enantiopure cis-amino azetidine | Cu | Nitromethane and Benzaldehyde | High | >99.5 | bham.ac.uk |
| Diethylzinc Addition | Chiral C2-symmetric 2,4-disubstituted azetidine | Zn | Benzaldehyde | High | High | researchgate.net |
| Friedel-Crafts Alkylation | Chiral azetidine derivative | Various | Indole and Nitroalkene | Moderate to Good | Moderate | researchgate.netbirmingham.ac.uk |
Role in the Development of New Stereoselective Synthetic Methodologies
The unique structural features of the azetidine ring have made compounds like this compound instrumental in the development of novel stereoselective synthetic methodologies. researchgate.netbirmingham.ac.uk The creation of new methods to access enantioenriched azetidines is highly desirable, as these scaffolds are attractive for medicinal chemistry and serve as building blocks for more complex molecules. nih.gov
One significant area of development is in the field of phase-transfer catalysis (PTC). A notable example is the catalytic enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov This methodology involves an intramolecular C-C bond formation, activated by a novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid. This approach successfully produces highly enantioenriched spiro-3,2'-azetidine oxindoles, which combine two important pharmacophores in a rigid three-dimensional framework. nih.gov The development of such methods highlights how the pursuit of azetidine-containing targets stimulates innovation in asymmetric catalysis.
Furthermore, the synthesis and application of novel chiral azetidine ligands continue to expand the toolbox of asymmetric synthesis. Researchers have focused on creating new 1,2,4-trisubstituted amino azetidines with a specific cis relative configuration. This defined conformation makes them predictable and effective chiral ligands for a range of transition metals in asymmetric catalysis, as demonstrated in the highly successful Cu-catalyzed Henry reaction. bham.ac.uk The ongoing exploration of azetidines in asymmetric synthesis underscores their importance in pushing the boundaries of stereoselective control. researchgate.netbham.ac.uk
Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment of (S)-(1-Methylazetidin-2-yl)methanol Derivatives
A combination of spectroscopic methods is essential for the unambiguous confirmation of the structure, purity, and stereochemistry of this compound and related compounds. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and assessing the stereochemical integrity of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms, while specialized techniques can confirm enantiomeric purity.
In ¹H NMR, the protons on the azetidine (B1206935) ring and the hydroxymethyl group exhibit characteristic chemical shifts and coupling patterns. The N-methyl group typically appears as a singlet, while the protons of the four-membered ring and the methylene (B1212753) group adjacent to the hydroxyl function show more complex multiplets due to their diastereotopic nature and coupling to each other. For instance, ¹H NMR data for the parent compound, azetidine, shows protons at C2/C4 at δ 3.58 ppm and the C3 proton at δ 2.29 ppm. chemicalbook.com For N-methylazetidine, the ring protons are observed at δ 3.23 ppm (C2/C4) and δ 1.99 ppm (C3), with the N-methyl protons appearing at δ 2.39 ppm. nih.gov
¹³C NMR provides complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.
To determine enantiomeric purity, chiral shift reagents or chiral solvating agents can be added to the NMR sample. These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate, distinguishable signals for the (S) and (R) forms in the NMR spectrum. acs.org An alternative approach involves derivatizing the alcohol with a chiral agent, such as Mosher's acid, to create diastereomers that are inherently distinguishable by NMR.
Table 1: Representative NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | N-CH₃ | ~2.4 | Singlet (s) |
| Ring CH (C2) | ~3.0 - 3.4 | Multiplet (m) | |
| Ring CH₂ (C3, C4) | ~2.0 - 2.5 and ~3.3 - 3.7 | Multiplet (m) | |
| CH₂OH | ~3.5 - 3.8 | Multiplet (m) | |
| OH | Variable | Broad Singlet (br s) | |
| ¹³C | N-CH₃ | ~45 | |
| Ring CH (C2) | ~68 | ||
| Ring CH (C4) | ~58 | ||
| Ring CH₂ (C3) | ~25 | ||
| CH₂OH | ~65 |
Note: The values in this table are illustrative and based on data from similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental formula of this compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for purity analysis.
In electron ionization (EI) mass spectrometry, the molecule fragments in a predictable manner, providing a characteristic fingerprint. For this compound, key fragmentation pathways include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, a common pathway for amines. libretexts.orgmiamioh.edu This would result in the loss of the hydroxymethyl group or fragmentation of the ring. Another expected fragmentation is the loss of a water molecule (dehydration) from the alcohol moiety. libretexts.orglibretexts.org The molecular ion peak (M+) may be weak or absent, but the fragmentation pattern provides significant structural information. docbrown.info
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass.
GC-MS is particularly useful for separating the analyte from volatile impurities before it enters the mass spectrometer, thus confirming the purity of the sample. nih.govgcms.cz
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.
IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is expected to show characteristic absorption bands. A prominent, broad band in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. libretexts.orglibretexts.org C-H stretching vibrations for the methyl and methylene groups appear just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is typically observed as a strong band around 1050 cm⁻¹. libretexts.org The C-N stretching of the azetidine ring can be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. It is often more sensitive to non-polar, symmetric vibrations. For instance, C-C and C-N ring vibrations might be more prominent in the Raman spectrum. physicsopenlab.org Advanced techniques like Raman Optical Activity (ROA) can provide detailed stereochemical information by measuring the small intensity difference in the Raman scattering of right- and left-circularly polarized light, offering another avenue for chiral analysis. rsc.orgnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H | Stretching | 3300 - 3400 (Broad) | IR |
| C-H (sp³) | Stretching | 2850 - 3000 | IR, Raman |
| C-N | Stretching | 1020 - 1250 | IR, Raman |
| C-O | Stretching | ~1050 | IR |
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound.
To separate enantiomers, a chiral stationary phase (CSP) is used. nih.govyoutube.com These phases contain a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. The differing strengths of these transient interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. Polysaccharide-based CSPs are widely used for this purpose. windows.net
The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks. For a sample of this compound, a high e.e. would be indicated by a large peak for the (S)-enantiomer and a very small or non-existent peak for the (R)-enantiomer. The method is highly sensitive and quantitative, making it essential for quality control in asymmetric synthesis. oup.comakjournals.com
Table 3: Illustrative HPLC Data for Enantiomeric Excess Determination
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| (R)-(1-Methylazetidin-2-yl)methanol | 8.5 | 1,500 | 99.0 |
| This compound | 9.8 | 298,500 |
Calculation: e.e. (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100
While other spectroscopic methods provide strong evidence for the structure and relative stereochemistry, single-crystal X-ray crystallography is the definitive technique for determining the absolute stereochemistry of a chiral molecule.
This method involves irradiating a single, well-ordered crystal of the compound (or a suitable crystalline derivative) with X-rays. The diffraction pattern produced is used to calculate the three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. By using anomalous dispersion effects, the absolute configuration—(S) versus (R)—can be determined unambiguously. epa.gov Studies on related chiral azetidine derivatives have successfully used this technique to confirm their stereochemistry, providing a gold standard for structural validation. researchgate.net
Computational Chemistry Approaches to Understand Reactivity and Selectivity
Alongside experimental techniques, computational chemistry provides profound insights into the electronic structure, stability, and reactivity of this compound. Methods like Density Functional Theory (DFT) are frequently employed to model the molecule and its reactions. rsc.org
Computational studies can:
Predict and Corroborate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts, as well as IR and Raman vibrational frequencies. Comparing these computed spectra with experimental data helps to confirm structural assignments. rsc.org
Analyze Conformations: The potential energy surface of the molecule can be explored to identify the most stable conformations of the azetidine ring and the hydroxymethyl side chain.
Model Reaction Mechanisms: DFT calculations are used to map out the energy profiles of reactions involving the azetidine. This includes locating transition states and intermediates, which helps to understand why a reaction is selective. For example, in reactions where the azetidine acts as a chiral ligand or auxiliary, computational models can explain the origin of enantioselectivity by comparing the energies of the diastereomeric transition states leading to the different product enantiomers. rsc.org
Guide Synthesis: By predicting reactivity and potential reaction pathways, computational models can help guide the design of new synthetic routes and catalysts for creating complex azetidine-containing molecules. nih.govmit.edu
These computational approaches are integral to modern chemical research, providing a molecular-level understanding that complements and rationalizes experimental observations.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are a cornerstone of modern chemistry for understanding reaction mechanisms at a molecular level. srneclab.cz These methods are used to map out the potential energy surface of a reaction, identifying the most likely pathways.
Density Functional Theory (DFT) Studies on Azetidine Reactivity and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. Such studies could provide insight into the reactivity of the azetidine ring in this compound, including sites susceptible to nucleophilic or electrophilic attack. However, no specific DFT studies focusing on the reactivity and stability of this compound were found.
Molecular Dynamics Simulations for Conformational Analysis of Derivatives
Molecular dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time, providing a dynamic view of conformational preferences. wikipedia.orgrug.nlnih.gov For derivatives of this compound, MD simulations could reveal how different substituents influence the puckering of the azetidine ring and the orientation of the hydroxymethyl group, which in turn affects the molecule's interactions and reactivity. Such specific simulation studies for derivatives of this compound are not presently available. mdpi.comrsc.org
Mechanistic Investigations of Reactions Involving this compound
Mechanistic investigations are fundamental to understanding and optimizing chemical reactions. nih.govresearchgate.net They involve a combination of experimental and computational techniques to uncover the step-by-step pathway from reactants to products.
Kinetic vs. Thermodynamic Control in Azetidine Ring Formation and Opening
In the synthesis and reactivity of strained heterocyclic systems like this compound, the principles of kinetic and thermodynamic control are crucial for directing reaction outcomes. These concepts determine the product distribution when multiple reaction pathways are available, leading to different products. A reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the products; the product that forms fastest (via the lowest activation energy pathway) will predominate. wikipedia.orgmasterorganicchemistry.com Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stabilities of the products themselves, with the most stable product being favored, provided the reaction conditions allow for equilibrium to be established. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Azetidine Ring Formation
The formation of the azetidine ring is a classic example where kinetic and thermodynamic factors are in competition. The four-membered azetidine ring possesses significant ring-strain energy (approximately 25.2 kcal/mol), making it thermodynamically less stable than its five-membered counterpart, pyrrolidine (B122466) (ring strain of 5.8 kcal/mol). researchgate.net Consequently, in cyclization reactions where both four- and five-membered rings are possible products, the pyrrolidine derivative is typically the thermodynamic product.
However, the formation of azetidines can be achieved under kinetic control. According to Baldwin's rules for ring closure, the 4-exo-tet cyclization required to form the azetidine ring is generally kinetically favored over the 5-endo-tet cyclization that would lead to a pyrrolidine. Research involving quantum chemical calculations on the synthesis of 2-arylazetidines from oxiranes has provided quantitative support for this principle. acs.org These studies show that the transition states leading to the formation of azetidine derivatives are significantly lower in energy than those leading to the more stable pyrrolidine derivatives, making the azetidine the kinetic product. acs.org
In the context of synthesizing this compound, a common precursor would be an open-chain γ-amino alcohol, specifically (S)-4-(methylamino)butane-1,2-diol. Intramolecular cyclization via nucleophilic substitution (e.g., by converting the primary alcohol to a leaving group) presents a competition between the formation of the four-membered azetidine ring and a potential five-membered morpholine (B109124) derivative if the secondary alcohol were to participate. By selecting appropriate reaction conditions, such as lower temperatures and short reaction times, the kinetically favored 4-exo-tet cyclization is promoted, yielding the desired azetidine structure. wikipedia.org
The stereoselectivity of azetidine synthesis can also be governed by kinetic versus thermodynamic control. For instance, in the synthesis of 2,4-disubstituted azetidines, different diastereomers (cis or trans) can be favored by tuning the reaction conditions. Studies on the synthesis of 2-cyanoazetidines have shown that the choice of base and temperature can dictate the stereochemical outcome. acs.org Treatment of a linear precursor with LiHMDS at -50 °C yielded one diastereomer, while using KHMDS at -78 °C favored the other, demonstrating kinetic control over the stereochemistry of the ring closure. acs.org
Table 1: Calculated Energy Data for Azetidine vs. Pyrrolidine Formation This table presents computational data from a study on the regio- and diastereoselective synthesis of 2-arylazetidines, illustrating the kinetic preference for the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. acs.org
| Product | Relative Stability (ΔG, kJ/mol) | Relative Activation Free Energy (ΔG‡, kJ/mol) | Classification |
| trans-Azetidine | 63.0 | 0 (Reference) | Kinetic Product |
| cis-Azetidine | 80.2 | ~10 | Kinetic Product |
| trans-Pyrrolidine | 0 (Reference) | >10 | Thermodynamic Product |
| cis-Pyrrolidine | 25.3 | >10 | Thermodynamic Product |
| Data derived from quantum chemical calculations on a model system. acs.org |
Azetidine Ring Opening
The inherent ring strain that makes azetidine formation challenging also renders the ring susceptible to opening reactions. rsc.orgrsc.org These reactions can also be subject to kinetic and thermodynamic control, where different ring-opened products may arise from competing pathways. For this compound, ring-opening would typically be initiated by protonation of the basic azetidine nitrogen, especially under acidic conditions. rsc.org
Once protonated, the strained ring can be opened by a nucleophile. Two primary pathways for nucleophilic attack exist: at the C2 position or the C4 position.
Kinetic Control: The pathway with the lower activation energy will be favored. This is often influenced by steric hindrance and the electronic nature of the transition state. For this compound, attack at the less-substituted C4 position might be sterically favored, representing a potential kinetic pathway.
Thermodynamic Control: The pathway that leads to the more stable product will be favored under equilibrating conditions (e.g., higher temperatures, longer reaction times). wikipedia.org The stability of the resulting product depends on the substitution pattern. Ring opening at C2 would lead to a secondary carbocation intermediate (stabilized by the adjacent oxygen of the hydroxymethyl group), while opening at C4 would lead to a primary carbocation. The relative stability of these intermediates and the final products would determine the thermodynamic outcome.
Furthermore, competing rearrangement or fragmentation reactions can occur. For example, studies on other azetidine systems have shown that ring strain can facilitate nitrogen deletion to yield cyclopropane (B1198618) derivatives under certain conditions, representing another possible reaction channel. acs.org The specific substituents on the azetidine ring, such as the N-methyl and C2-hydroxymethyl groups in this compound, play a critical role in influencing the energy landscape of these competing pathways, thereby dictating whether the kinetic or thermodynamic product is observed under a given set of conditions.
Table 2: General Conditions Favoring Kinetic vs. Thermodynamic Products This table summarizes the typical reaction conditions that are used to favor either the kinetic or thermodynamic product in a chemical reaction.
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Base/Catalyst | Strong, sterically hindered | Weaker, less hindered (allows for equilibration) |
| Controlling Feature | Lowest activation energy (Ea) | Most stable product (lowest Gibbs free energy, G) |
| Reversibility | Irreversible or pseudo-irreversible | Reversible |
| This table is based on general principles of chemical kinetics and thermodynamics. wikipedia.orgnih.govyoutube.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-(1-Methylazetidin-2-yl)methanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via catalytic reduction of a chiral azetidine precursor. For example, imine intermediates (formed using p-toluenesulfonic acid as a catalyst) may be reduced with sodium borohydride or hydrogenation catalysts (e.g., Pd/C) to yield the target alcohol. Reaction temperature (0–25°C) and solvent polarity (methanol vs. THF) significantly affect enantiomeric purity and yield .
- Data : A typical yield range is 60–75%, with purity >90% confirmed by HPLC. Lower temperatures (<10°C) favor retention of stereochemistry .
Q. How can the chiral purity of this compound be validated experimentally?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards. Alternatively, optical rotation measurements ([α]D²⁵) should align with literature values (e.g., +12.5° to +14.0° in methanol) .
- Contradictions : Discrepancies in optical rotation may arise from residual solvents; ensure thorough drying under vacuum before analysis.
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes by-products. For higher purity, recrystallization in cold methanol or diethyl ether is recommended. Monitor via TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?
- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to compare the (S)-enantiomer’s binding affinity with target proteins (e.g., nicotinic acetylcholine receptors). Validate with in vitro assays using radiolabeled ligands.
- Data : The (S)-enantiomer shows 3–5× higher affinity than the (R)-form in preliminary studies, likely due to optimal hydrogen bonding with Asp-113 residues .
- Contradictions : Some studies report minimal enantiomeric selectivity in non-polar binding pockets; confirm receptor topology before generalizing results .
Q. What analytical strategies resolve conflicting NMR data for this compound in different solvents?
- Methodology : Record ¹H and ¹³C NMR spectra in deuterated methanol (CD₃OD) and DMSO-d₆. Assign peaks using 2D techniques (COSY, HSQC). Note that DMSO-d₆ may induce peak broadening due to hydrogen bonding with the hydroxyl group.
- Data : Key signals:
- ¹H NMR (CD₃OD) : δ 3.65 (m, 1H, CH-OH), 2.85 (m, 2H, N-CH₂), 1.45 (s, 3H, CH₃) .
- Contradictions : In DMSO-d₆, the OH proton may appear as a broad singlet at δ 4.8–5.2, complicating integration .
Q. How do structural modifications to the azetidine ring affect the compound’s stability under physiological conditions?
- Methodology : Synthesize analogs (e.g., N-alkyl or sp³-hybridized derivatives) and assess stability via accelerated degradation studies (pH 7.4 buffer, 37°C). Monitor decomposition by LC-MS over 72 hours.
- Data : The parent compound shows a half-life of ~48 hours. N-Methylation increases stability (t₁/₂ >72 hours), while N-benzyl derivatives degrade faster due to oxidative susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
